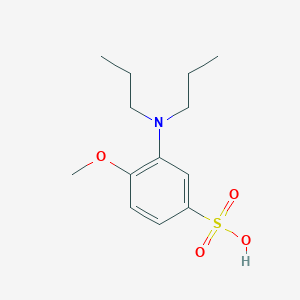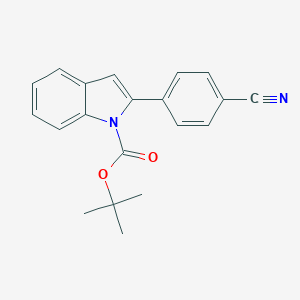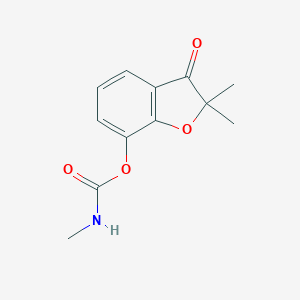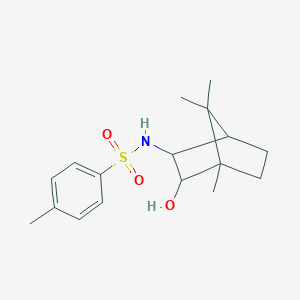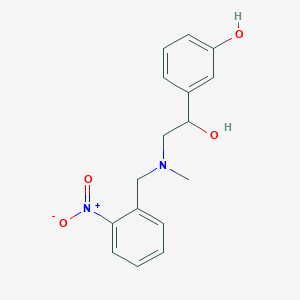
3-Methyl-5-pentyl-2-furanundecanoic acid
Overview
Description
3-Methyl-5-pentyl-2-furanundecanoic acid is a furan fatty acid (F-acid). F-acids are heterocyclic fatty acids containing a central furan moiety with a carboxylalkyl chain (mostly 7, 9, 11, or 13 carbons) in the 2-position and an alkyl chain (mostly 3 or 5 carbons) in the 5-position . They are generated in large amounts in algae and fish, but they are also produced by plants and microorganisms .
Molecular Structure Analysis
The molecular formula of 3-Methyl-5-pentyl-2-furanundecanoic acid is C21H36O3 . The structure includes a central furan moiety with a carboxylalkyl chain in the 2-position and an alkyl chain in the 5-position .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-5-pentyl-2-furanundecanoic acid is 336.51 . It is supplied as a neat solid and should be stored in a freezer .Scientific Research Applications
Biomedical Research
3-Methyl-5-pentyl-2-furanundecanoic acid is utilized in biomedical research due to its potential bioactive properties. It’s being studied for its anti-inflammatory and radical-scavenging abilities , which could lead to therapeutic applications in treating oxidative stress-related diseases.
Proteomics
In proteomics, this compound serves as a biochemical reference standard . It aids in the identification and quantification of proteins, particularly when studying hormonal pathways and cytokine activity, due to its structural similarity to certain hormone derivatives.
Biotechnology
The compound’s role in biotechnology is linked to its radical-scavenging properties . It’s being explored for use in creating more robust microorganisms that can withstand oxidative stress, which is crucial in industrial fermentation processes.
Agriculture
In agriculture, research is focused on the compound’s potential as a plant growth regulator and pesticide . Its structural analogs have shown promise in enhancing plant resistance to environmental stressors, which could lead to increased crop yields.
Environmental Science
3-Methyl-5-pentyl-2-furanundecanoic acid is being investigated for its environmental applications, particularly in water purification systems . Its ability to neutralize radicals may be harnessed to remove toxic substances from water, improving the quality and safety of drinking water.
Food Industry
The food industry is interested in the compound for its antioxidant properties . It could be used as a natural preservative to extend the shelf life of food products by preventing oxidation, which leads to spoilage.
Materials Science
Lastly, in materials science, the compound’s structural stability at a molecular level is of interest . It could be used to enhance the durability of biomaterials, which are increasingly used in medical devices and implants.
Safety and Hazards
Mechanism of Action
Target of Action
Furan fatty acids, the class of compounds to which it belongs, are known to interact with various biological targets .
Mode of Action
Furan fatty acids are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Furan fatty acids are known to be involved in various biochemical pathways .
Pharmacokinetics
These properties would influence the bioavailability of the compound .
Result of Action
Furan fatty acids have been suggested to have antioxidant properties and can alleviate oxidative stress-induced damage .
properties
IUPAC Name |
11-(3-methyl-5-pentylfuran-2-yl)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-3-4-11-14-19-17-18(2)20(24-19)15-12-9-7-5-6-8-10-13-16-21(22)23/h17H,3-16H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTBMEGPXZUECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(O1)CCCCCCCCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453626 | |
| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-pentyl-2-furanundecanoic acid | |
CAS RN |
57818-37-8 | |
| Record name | 12,15-Epoxy-13-methyleicosa-12,14-dienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanundecanoic acid, 3-methyl-5-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-pentyl-2-furanundecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



